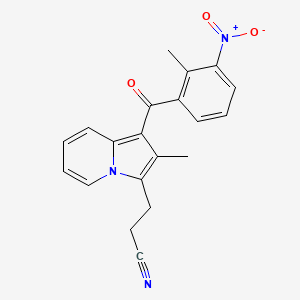
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid is a synthetic organic compound with the molecular formula C26H28N2O3. It is known for its vibrant fluorescence properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid typically involves the condensation of 3,6-bis(ethylamino)-2,7-dimethylxanthene with a benzoic acid derivative. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mechanism of Action
The mechanism of action of 2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid primarily involves its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful in various imaging and detection applications. The molecular targets and pathways involved in its action depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: Another xanthene dye with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye in biological applications.
Uniqueness
2-(3,6-Bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl)benzoic acid is unique due to its specific structural modifications, which enhance its fluorescence properties and make it suitable for specialized applications in scientific research and industry .
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[3,6-bis(ethylamino)-2,7-dimethyl-3H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C26H28N2O3/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23/h7-14,21,27-28H,5-6H2,1-4H3,(H,29,30) |
InChI Key |
QYRLVPCITNDVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1C=C2C(=C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)


![Benzo[g]cinnoline](/img/structure/B12974435.png)






![Ethyl 7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12974481.png)

